molecular formula C13H13NO3 B8298920 8-Methoxy-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one

8-Methoxy-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one

Cat. No.: B8298920
M. Wt: 231.25 g/mol
InChI Key: AUKFKEACDMPZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C13H13NO3/c1-16-8-2-3-10-9-4-5-14-7-11(9)13(15)17-12(10)6-8/h2-3,6,14H,4-5,7H2,1H3

InChI Key

AUKFKEACDMPZAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CNCC3)C(=O)O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared by the method described for Example 1 from 3-methoxyphenol (16 g, 0.126 moles) and methyl 4-oxo-3-piperidinecarboxylate hydrochloride (25 g, 0.129 moles). Recrystallization from ethanol gave the product (10.43 g), mp 179°-183° C.
Quantity
16 g
Type
reactant
Reaction Step One
Name
methyl 4-oxo-3-piperidinecarboxylate hydrochloride
Quantity
25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-benzyl-8-methoxy-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one (8.2 g, 26 mmol) in 150 mL of methanol and 100 mL of tetrahydrofuran is hydrogenated at room temperature over a palladium on carbon catalyst (0.85 g) for 18 hours. The catalyst is filtered and the filtrate evaporated. Recrystallization of the residue from acetonitrile with a small amount of added water gives 2.9 g (49%) of product; mp 179°-181° C.
Name
3-benzyl-8-methoxy-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One
Yield
49%

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